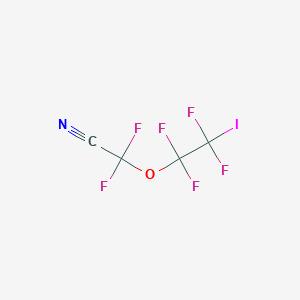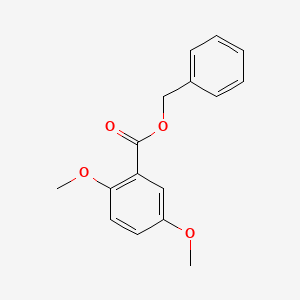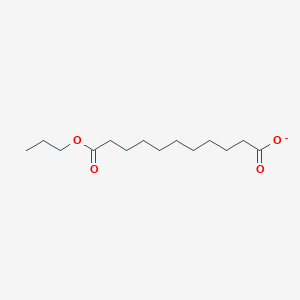
11-Oxo-11-propoxyundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Oxo-11-propoxyundecanoate is a chemical compound with the molecular formula C14H25O4 It is known for its unique structure, which includes an oxo group and a propoxy group attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Oxo-11-propoxyundecanoate typically involves the esterification of undecanoic acid with propanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes, followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
11-Oxo-11-propoxyundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkoxy groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidized derivatives with additional functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with different alkoxy groups replacing the propoxy group.
Scientific Research Applications
11-Oxo-11-propoxyundecanoate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxo-11-propoxyundecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in redox reactions, while the propoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
11-Oxo-11-propoxydecanoate: Similar structure but with a shorter carbon chain.
11-Oxo-11-butoxyundecanoate: Similar structure but with a different alkoxy group.
11-Hydroxy-11-propoxyundecanoate: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
11-Oxo-11-propoxyundecanoate is unique due to its specific combination of an oxo group and a propoxy group attached to an undecanoate chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92264-71-6 |
|---|---|
Molecular Formula |
C14H25O4- |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
11-oxo-11-propoxyundecanoate |
InChI |
InChI=1S/C14H26O4/c1-2-12-18-14(17)11-9-7-5-3-4-6-8-10-13(15)16/h2-12H2,1H3,(H,15,16)/p-1 |
InChI Key |
OPWSBHCMGSQIMQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
![4-([1,1'-Biphenyl]-4-yl)-6-phenylpyrimidin-2-amine](/img/structure/B14350086.png)
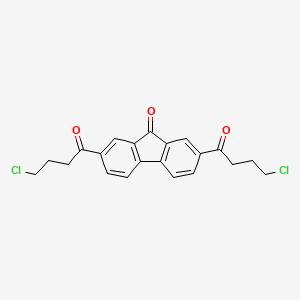
![1,3-Propanediol, 2-[(3-aminopropyl)amino]-2-(hydroxymethyl)-](/img/structure/B14350093.png)
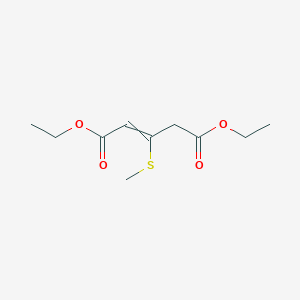
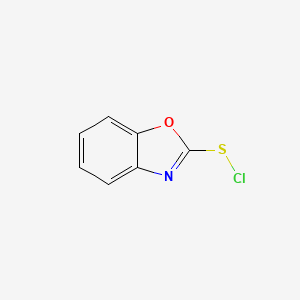
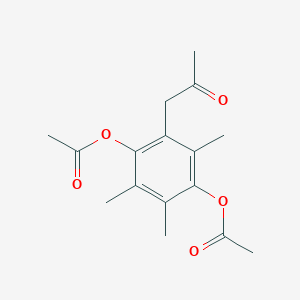
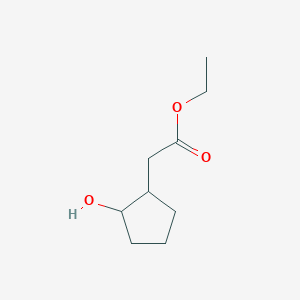


![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
